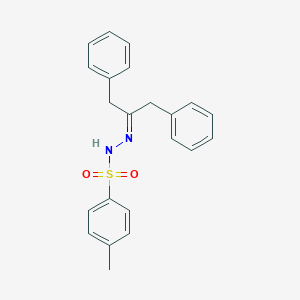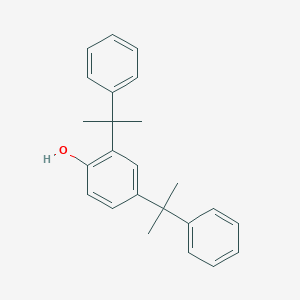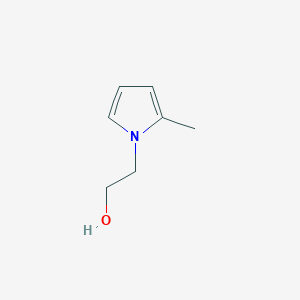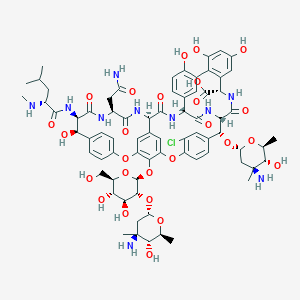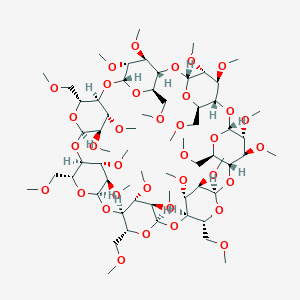![molecular formula C6H10ClN3O B025710 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide CAS No. 108392-50-3](/img/structure/B25710.png)
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide, also known as SR-95531 or Gabazine, is a chemical compound that is widely used in scientific research. It is a competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. In 1.0]hexane-5-carboxamide.
Mécanisme D'action
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide acts as a competitive antagonist of the GABA receptor. It binds to the same site as GABA, but does not activate the receptor. Instead, it blocks the binding of GABA, preventing the inhibitory effects of GABA on neuronal activity. This leads to an increase in neuronal excitability and can cause seizures and convulsions.
Effets Biochimiques Et Physiologiques
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. It also increases the release of dopamine, a neurotransmitter associated with reward and motivation, in the striatum. In addition, it has been shown to impair spatial learning and memory in rats.
Avantages Et Limitations Des Expériences En Laboratoire
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has several advantages for lab experiments. It is a highly selective GABA receptor antagonist, meaning that it does not interact with other neurotransmitter receptors. It is also relatively stable and can be stored for long periods of time. However, it has several limitations. It is highly toxic and can cause seizures and convulsions at high doses. It also has a short half-life in vivo, meaning that its effects are relatively short-lived.
Orientations Futures
There are several future directions for the study of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide. One area of research is the investigation of the effects of GABA receptor antagonists on neurological disorders such as epilepsy, schizophrenia, and anxiety disorders. Another area of research is the development of new GABA receptor antagonists with improved selectivity and pharmacokinetic properties. Finally, the use of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide as a tool for the study of GABA receptor function and regulation is likely to continue to be an important area of research in the future.
Méthodes De Synthèse
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide can be synthesized by reacting 6-chloro-1,2-dihydro-2-oxoquinoline-4-carboxylic acid with N-methyl-1,2-diaminoethane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified by recrystallization from ethanol or methanol.
Applications De Recherche Scientifique
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide is widely used in scientific research as a GABA receptor antagonist. It is commonly used to study the role of GABA in the central nervous system, including the regulation of neurotransmitter release, synaptic plasticity, and the modulation of neuronal excitability. It is also used to investigate the effects of GABA receptor antagonists on behavior, cognition, and memory.
Propriétés
IUPAC Name |
6-chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-8-5(11)6-3-2-4-9(6)10(6)7/h2-4H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPIHXYWYSIEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCCN1N2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


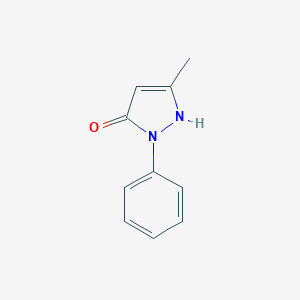
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)



